Cbz-DL-Val-DL-Val-DL-Arg-AMC
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Overview
Description
Cbz-DL-Val-DL-Val-DL-Arg-AMC, also known as Carbobenzoxy-DL-valyl-DL-valyl-DL-arginine-7-amido-4-methylcoumarin, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteases, particularly cathepsins. The compound is characterized by its fluorescent properties, which allow for the detection and quantification of enzyme activity through fluorescence measurements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Val-DL-Val-DL-Arg-AMC involves several steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using the carbobenzoxy (Cbz) group.
Peptide Bond Formation: The protected amino acids are coupled sequentially to form the peptide chain. This is typically done using solid-phase peptide synthesis (SPPS) techniques.
Attachment of 7-amido-4-methylcoumarin (AMC): The AMC moiety is attached to the C-terminal end of the peptide chain through a condensation reaction.
Deprotection: The Cbz protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and AMC are synthesized.
Automated Peptide Synthesizers: These machines automate the coupling and deprotection steps, increasing efficiency and yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Val-DL-Val-DL-Arg-AMC undergoes several types of chemical reactions:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, releasing the AMC moiety.
Fluorescence Emission: Upon hydrolysis, the AMC moiety emits fluorescence, which can be measured.
Common Reagents and Conditions
Proteases: Enzymes such as cathepsins are commonly used to hydrolyze the peptide bonds.
Buffers: Phosphate buffers at pH 6.0 are often used to maintain optimal conditions for enzyme activity.
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which is fluorescent and can be detected using a fluorometer .
Scientific Research Applications
Cbz-DL-Val-DL-Val-DL-Arg-AMC has several scientific research applications:
Biochemical Assays: It is widely used as a substrate in assays to measure the activity of proteases, particularly cathepsins.
Drug Discovery: The compound is used in high-throughput screening to identify potential inhibitors of proteases.
Disease Research: It is used to study the role of proteases in various diseases, including cancer and neurodegenerative disorders
Mechanism of Action
The mechanism of action of Cbz-DL-Val-DL-Val-DL-Arg-AMC involves the hydrolysis of the peptide bond by proteases. The enzyme binds to the substrate and cleaves the peptide bond, releasing the AMC moiety. The released AMC emits fluorescence, which can be measured to quantify enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-Arg-DL-Arg-AMC: Another peptide substrate used to measure protease activity.
Cbz-DL-Phe-DL-Arg-AMC: Used in similar assays but with different specificity for proteases.
Uniqueness
Cbz-DL-Val-DL-Val-DL-Arg-AMC is unique due to its specific sequence of amino acids, which provides distinct substrate specificity for certain proteases. This makes it particularly useful in assays targeting specific proteases such as cathepsins .
Properties
IUPAC Name |
benzyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOVUYXJMHMVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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